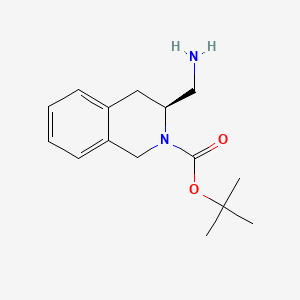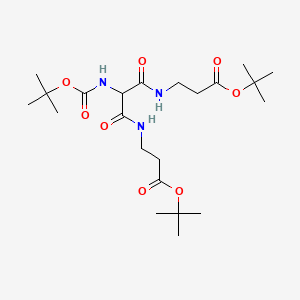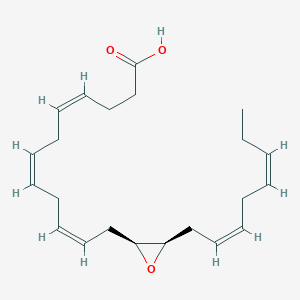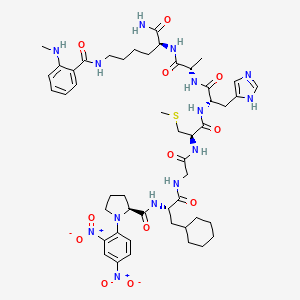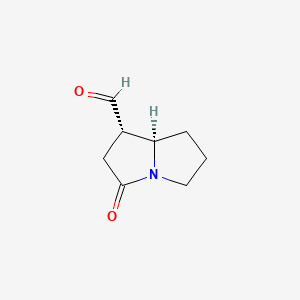![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/no-structure.png)
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 (hereafter referred to as N-[(2R)-3-FMA-d8) is an acetamide derivative of the amino acid tyrosine, and is used in a variety of scientific research applications. N-[(2R)-3-FMA-d8 is a stable isotope of the parent compound N-[(2R)-3-FMA] and is labeled with deuterium (d8) at the 2-hydroxypropyl group. It is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems.
Applications De Recherche Scientifique
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems. It has been used as a ligand in affinity chromatography, as a probe for studying enzyme-substrate interactions, and as a fluorescent probe for studying protein-protein interactions. It has also been used as an inhibitor of enzymes such as proteases and kinases, and as a substrate for enzymes such as phosphatases and glycosyltransferases.
Mécanisme D'action
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] acts as a ligand in affinity chromatography, binding to the target molecule and allowing it to be separated from other molecules in the sample. As a fluorescent probe, it can be used to study protein-protein interactions by binding to the target molecule and emitting light when excited by an external light source. As an inhibitor, it can bind to the active site of an enzyme and block its activity. As a substrate, it can be used to study the activity of enzymes such as phosphatases and glycosyltransferases.
Biochemical and Physiological Effects
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a relatively small molecule that is not known to have any significant effects on biochemical or physiological processes. It does not appear to be toxic or have any other adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] in laboratory experiments is its stability. It is a stable isotope of the parent compound N-[(2R)-3-FMA] and is not prone to degradation or other changes over time. It is also relatively inexpensive and easy to obtain. One limitation of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is that it is not as effective as some other ligands or substrates in certain applications, such as affinity chromatography or enzyme inhibition.
Orientations Futures
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing the compound, improving its efficiency as a ligand or substrate for affinity chromatography or enzyme inhibition, and exploring its potential application in other areas such as drug development and cancer research. Additionally, further research could be conducted to determine the effects of N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] on biochemical and physiological processes.
Méthodes De Synthèse
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is synthesized by reacting 2-hydroxypropyl-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 acetamide with 3-fluoro-4-(4-morpholinyl)phenyl amine in aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds at room temperature. The reaction is complete in about 24 hours and the product is purified by recrystallization from ethyl acetate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-morpholinecarboxylic acid", "3-fluoro-4-nitroaniline", "N,N-dimethylformamide (DMF)", "thionyl chloride (SOCl2)", "triethylamine (TEA)", "2-hydroxypropylamine", "acetic anhydride-d6", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate", "methanol-d4" ], "Reaction": [ "Step 1: Preparation of 3-fluoro-4-(4-morpholinyl)aniline\n- React 4-morpholinecarboxylic acid with thionyl chloride in the presence of TEA to obtain 4-chloromorpholine.\n- React 4-chloromorpholine with 3-fluoro-4-nitroaniline in DMF to obtain 3-fluoro-4-(4-morpholinyl)aniline.\n\nStep 2: Preparation of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8\n- React 2-hydroxypropylamine with acetic anhydride-d6 to obtain N-(2-hydroxypropyl)acetamide-d6.\n- React N-(2-hydroxypropyl)acetamide-d6 with 3-fluoro-4-(4-morpholinyl)aniline in DMF to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6.\n- React N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6 with NaHCO3 and CD3OD to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8." ] } | |
Numéro CAS |
1795786-87-6 |
Nom du produit |
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 |
Formule moléculaire |
C15H22FN3O3 |
Poids moléculaire |
319.406 |
Nom IUPAC |
N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |
Clé InChI |
VKPSVASMDWRRJS-LSSZDJLLSA-N |
SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)

